molecular formula C8H18Cl2N2O2 B3106888 Methyl (4R)-4-(dimethylamino)-L-prolinate dihydrochloride CAS No. 1609388-38-6

Methyl (4R)-4-(dimethylamino)-L-prolinate dihydrochloride

Cat. No. B3106888
CAS RN: 1609388-38-6
M. Wt: 245.14
InChI Key: GIKDKOQAUASSGJ-VJBFUYBPSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. Tools like NMR spectroscopy and X-ray crystallography are typically used to determine the structure of complex organic compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Amines, such as the dimethylamino group in this compound, are known to participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl (4R)-4-(dimethylamino)-L-prolinate dihydrochloride has been used in the synthesis of various chemical compounds. For example, it was utilized in the synthesis of methyl (2S,4R)-4-(benzyloxy)-N-(2,2-dimethyl-2H-azirin-3-yl)prolinate, a novel 2H-azirin-3-amine, which is a building block for the dipeptide Aib-Hyp (Breitenmoser et al., 2001).

Spectroscopic Studies

  • The compound has been studied through visible and PMR spectroscopies. For instance, its derivatives' absorption spectra were measured to understand solvent interactions and anisotropic effects (Matsubayashi et al., 1970).

Chemical Reaction and Derivative Formation

  • This compound has been involved in various chemical reactions leading to new compound formations. For example, its hydrolysis under specific conditions led to the creation of perhydropyrrolo[1,2-a]pyrazine-1,4-diones and their sulfur-analogues (Budzowski et al., 2004).

Application in Stereospecific Syntheses

  • The compound has been utilized in the stereospecific syntheses of various stereoisomers of other compounds. For instance, it was used in the synthesis of different stereoisomers of 4-fluoroglutamic acid, highlighting its role in creating specific molecular configurations (Hudlický, 1993).

Exploration in Organic Chemistry

  • Its reactivity has been explored in organic chemistry, contributing to the understanding of complex chemical processes. For example, the reaction of methyl (4R,5R)-4,5-epoxy-2(E)-hexenoate with secondary amines, leading to the production of various derivatives, demonstrates its versatility in chemical reactions (Saotome et al., 2001).

Investigation of Molecular Interactions

  • Studies have been conducted to understand its interactions at the molecular level, like its interaction with pyridine derivatives (Rudine et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would involve interacting with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for the study of this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis and studying its mechanism of action .

properties

IUPAC Name

methyl (2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c1-10(2)6-4-7(9-5-6)8(11)12-3;;/h6-7,9H,4-5H2,1-3H3;2*1H/t6-,7+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKDKOQAUASSGJ-VJBFUYBPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC(NC1)C(=O)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1C[C@H](NC1)C(=O)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (4R)-4-(dimethylamino)-L-prolinate dihydrochloride
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